molecular formula C12H12N4O4 B2428726 ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 15922-66-4

ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2428726
CAS RN: 15922-66-4
M. Wt: 276.252
InChI Key: MWCUXTSZLSCUIV-UHFFFAOYSA-N
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Description

“Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a carboxylate ester group, which is a carbonyl group (C=O) attached to an oxygen atom and an ethyl group .


Synthesis Analysis

The synthesis of this compound involves the reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 hours . This reaction yielded (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one in 92% yield .


Molecular Structure Analysis

The structure of the compound was confirmed using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular structure, including the positions of the atoms and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

The compound has been involved in reactions with hydroxylamine hydrochloride. The reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol afforded (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is synthesized using various methods, including an improved procedure for the preparation of 1-benzyl-1H-1,2,3-triazoles from benzyl azides under mild conditions, offering good yields (Cottrell et al., 1991). Similarly, new synthesis paths are established for related triazole compounds, indicating the versatility and adaptability of the synthesis process for various derivatives (Pokhodylo et al., 2018).

  • Chemical Structure and Interactions : The crystal structures and π-electron localization in triazole compounds, including those similar to ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, are studied. These structures demonstrate significant delocalization or localization of π-electron density, affecting their chemical properties and interactions (Boechat et al., 2016).

Applications in Materials Science

  • Corrosion Inhibition : A derivative of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is synthesized using the Microwave Assisted Organic Synthesis method and tested for its corrosion inhibition activity on carbon steel. The compound shows high corrosion inhibition efficiency, indicating its potential use in protecting metals from corrosion (Insani et al., 2015).

  • Luminescence Sensing : Lanthanide metal–organic frameworks incorporating triazole-containing tricarboxylic acid ligands, similar in structure to ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, demonstrate luminescence properties. These are explored for selective detection of metal ions and nitroaromatic compounds, suggesting applications in sensing and detection technologies (Wang et al., 2016).

Biological and Pharmaceutical Research

  • Antimicrobial Agents : Triazole derivatives, including structures related to ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, are synthesized and evaluated for their potential as antimicrobial agents. Some compounds in this category show broad-spectrum antimicrobial activities and could be further developed for pharmaceutical applications (Bhat et al., 2016).

  • Antiviral Evaluation : Specific N-amino-1,2,3-triazole derivatives, structurally akin to ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, are assessed for their antiviral effects. Certain compounds demonstrate significant antiviral effects, highlighting the potential for development as antiviral agents (Jordão et al., 2009).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of other triazole compounds, it may be of interest to investigate the biological activity of this compound .

properties

IUPAC Name

ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-3-20-12(17)11-8(2)15(14-13-11)9-4-6-10(7-5-9)16(18)19/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCUXTSZLSCUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319895
Record name ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

CAS RN

15922-66-4
Record name ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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